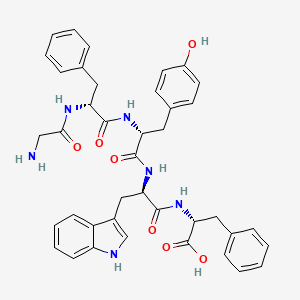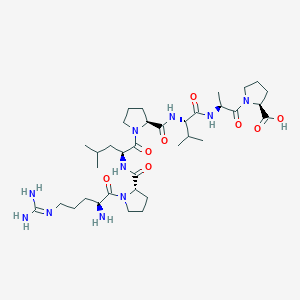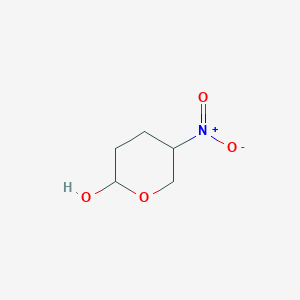
Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine is a synthetic peptide composed of five amino acids: glycine, D-phenylalanine, D-tyrosine, D-tryptophan, and D-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The glycine residue is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, D-phenylalanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for D-tyrosine, D-tryptophan, and D-phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Functional groups on the aromatic rings of phenylalanine, tyrosine, and tryptophan can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens or nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine.
Scientific Research Applications
Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.
Industry: Utilized in the development of new materials with specific properties, such as hydrogels or nanomaterials.
Mechanism of Action
The mechanism of action of Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The aromatic residues (phenylalanine, tyrosine, tryptophan) can engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, influencing the peptide’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine
- Tyrosyl-glycyl-glycine
- Phenylalanyl-glycyl-glycine
Uniqueness
Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine is unique due to its specific sequence and the presence of multiple aromatic residues
Properties
CAS No. |
644997-17-1 |
|---|---|
Molecular Formula |
C40H42N6O7 |
Molecular Weight |
718.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H42N6O7/c41-23-36(48)43-32(19-25-9-3-1-4-10-25)37(49)44-33(20-27-15-17-29(47)18-16-27)38(50)45-34(22-28-24-42-31-14-8-7-13-30(28)31)39(51)46-35(40(52)53)21-26-11-5-2-6-12-26/h1-18,24,32-35,42,47H,19-23,41H2,(H,43,48)(H,44,49)(H,45,50)(H,46,51)(H,52,53)/t32-,33-,34-,35-/m1/s1 |
InChI Key |
YUAZEGPLCJJNSE-BAQBVXSRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)O)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)
![2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-](/img/structure/B12588023.png)
![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)
![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)
propanedinitrile](/img/structure/B12588053.png)
![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)

![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)
![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)
![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)
![1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene](/img/structure/B12588107.png)
